

# Lewis acidity of arylboronic acids

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## Compound of Interest

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An In-depth Technical Guide on the Lewis Acidity of Arylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

## Executive Summary

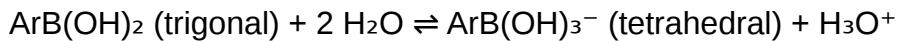
Arylboronic acids are a class of organic compounds characterized by a boronic acid functional group ( $-\text{B}(\text{OH})_2$ ) attached to an aromatic ring. The boron atom in its trigonal,  $\text{sp}^2$ -hybridized state possesses an empty p-orbital, rendering it electron-deficient. This inherent electrophilicity allows arylboronic acids to act as Lewis acids, accepting a pair of electrons from a Lewis base.

[1] In aqueous media, the most significant Lewis base is the hydroxide ion ( $\text{OH}^-$ ), which coordinates with the boron center to form a tetrahedral,  $\text{sp}^3$ -hybridized boronate anion. The equilibrium of this reaction is the most direct and fundamental measure of the compound's Lewis acidity and is quantified by its acidity constant ( $\text{pK}_a$ ).[1] A lower  $\text{pK}_a$  value signifies a stronger Lewis acid. This property is foundational to their diverse applications, from transition metal-catalyzed cross-coupling reactions to the development of chemical sensors and therapeutic agents.[2][3][4] This guide provides a comprehensive overview of the Lewis acidity of arylboronic acids, detailing quantitative measures, influencing factors, and the experimental protocols used for their characterization.

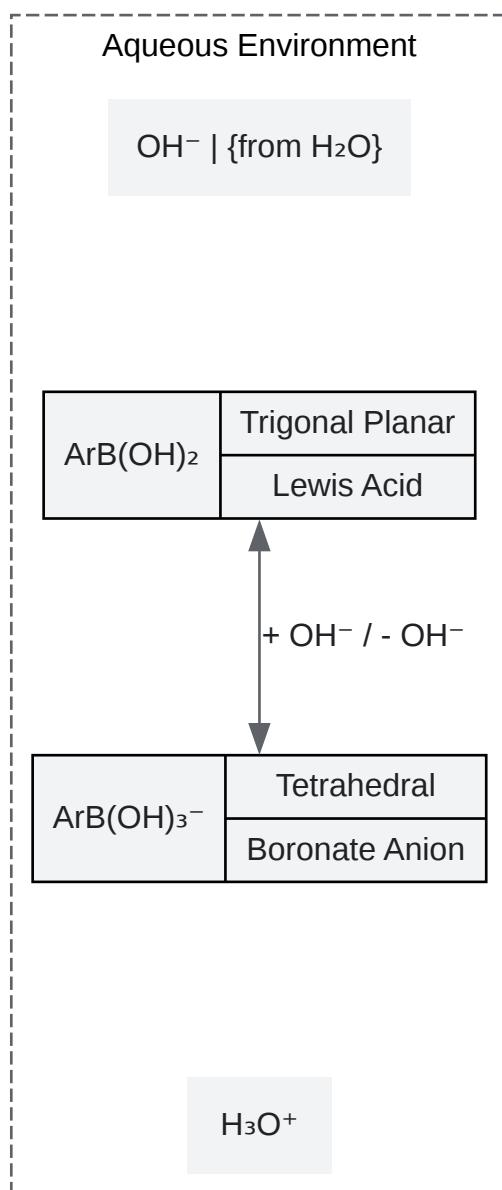
## The Core Principle: Boronic Acid-Boronate Equilibrium

The Lewis acidity of an arylboronic acid in an aqueous environment is defined by its equilibrium with the corresponding tetrahedral boronate anion. This is not a Brønsted-Lowry acidity (proton

donation from the B-OH group), but rather the acceptance of a hydroxide ion from the solvent, which in turn releases a proton into the medium.[5]



The strength of this Lewis acidity is expressed by the  $\text{pK}_a$  value, which represents the pH at which the concentrations of the neutral trigonal acid and the anionic tetrahedral boronate are equal.[1] A lower  $\text{pK}_a$  indicates a greater propensity to form the boronate anion, and thus a stronger Lewis acid.



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Caption: Equilibrium between the trigonal arylboronic acid and the tetrahedral boronate anion.

## Quantitative Analysis of Lewis Acidity

The Lewis acidity of arylboronic acids is quantified primarily through their pKa values and their binding affinities for diols, which are expressed as association or formation constants ( $K_a$  or  $K_f$ ).

### Acidity Constants (pKa)

The pKa is highly sensitive to the nature and position of substituents on the aromatic ring. Electron-withdrawing groups generally decrease the pKa (increase acidity), while electron-donating groups increase it (decrease acidity).

Table 1: Experimental pKa Values for Selected Monosubstituted Phenylboronic Acids in Water

Substituent	Ortho Position	Meta Position	Para Position	Reference(s)
-H	8.83	8.83	8.83	[6]
-F	8.78	8.35	8.27	[5][6]
-Cl	8.52	8.11	8.19	[6]
-Br	8.49	8.08	8.17	[6]
-I	8.60	8.13	8.21	[6]
-CH <sub>3</sub>	9.09	8.80	9.00	[6]
-OCH <sub>3</sub>	9.48	8.70	9.25	[6][7]
-NO <sub>2</sub>	7.08	7.21	7.10	[6]
-CN	7.31	7.37	7.32	[6]
-CHO	-	7.84	7.64	[8]
-COOH	-	8.17	7.86	[9]
-N(CH <sub>3</sub> ) <sub>2</sub>	-	-	9.75	[6]

Note: Values are compiled from various sources and determined by different methods; slight variations may exist. The value for unsubstituted phenylboronic acid is often cited in the range of 8.64–8.90.[5][10]

## Diol Binding Constants

The formation of cyclic boronate esters with 1,2- or 1,3-diols is a hallmark of boronic acid chemistry.[1] This reversible covalent interaction is pH-dependent and is central to their use as sensors. The stability of these esters is described by a binding or association constant ( $K_a$ ).

Table 2: Illustrative Binding Constants ( $K_a$ ) for Phenylboronic Acid with Diols

Diol	Binding Constant ( $K_a$ , $M^{-1}$ )	pH	Method	Reference(s)
D-Glucose	~5.1	7.4	Fluorescence Assay	[1]
D-Fructose	~210	7.5	Fluorescence Assay	[1]
Catechol	~1300	7.4	Fluorescence Assay	[1]
Alizarin Red S	~2500	7.4	Fluorescence Assay	[1]

Note: These values serve as a reference; binding affinity is highly dependent on the specific arylboronic acid, diol structure, and experimental conditions.

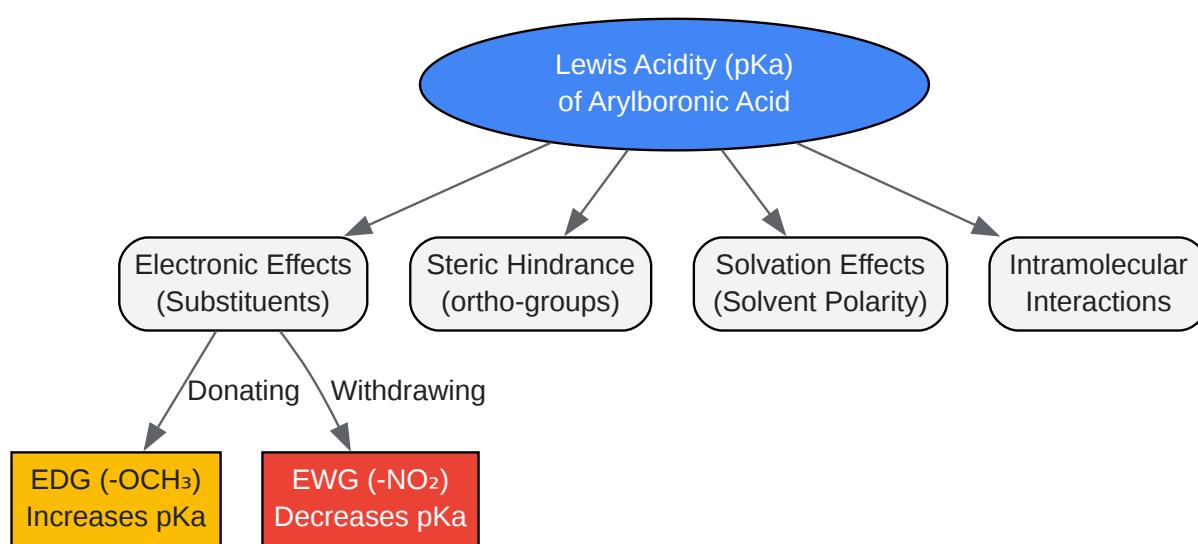
## Factors Influencing Lewis Acidity

The Lewis acidity of an arylboronic acid is not an immutable property but is modulated by a combination of electronic, steric, and environmental factors.

- **Electronic Effects:** The electron density at the boron center is the primary determinant of Lewis acidity. Electron-withdrawing groups (EWGs) on the aryl ring (e.g.,  $-\text{NO}_2$ ,  $-\text{CN}$ ,  $-\text{CF}_3$ ) pull electron density away from the boron atom, making it more electrophilic and thus a

stronger Lewis acid (lower pKa). Conversely, electron-donating groups (EDGs) (e.g.,  $-\text{OCH}_3$ ,  $-\text{N}(\text{CH}_3)_2$ ) increase electron density at the boron center, reducing its Lewis acidity (higher pKa).[11] The influence of meta- and para-substituents is well-described by the Hammett equation, which shows a strong correlation between the pKa and the substituent's Hammett constant ( $\sigma$ ).[6][12]

- **Steric Effects:** Bulky substituents at the ortho position can hinder the approach of the hydroxide ion and disrupt the planarity of the arylboronic acid, which can affect the pKa.[13] These steric effects are a key reason why ortho-substituted compounds often deviate from Hammett correlations.[6]
- **Solvation:** The solvent plays a critical role in stabilizing both the neutral boronic acid and the charged boronate anion. Changes in solvent composition can significantly alter the measured pKa.[7][14] For instance, the pKa of phenylboronic acid is lower (more acidic) in pure water compared to a water/acetonitrile mixture, highlighting the importance of the aqueous environment in stabilizing the boronate form.[7][13]
- **Intramolecular Interactions:** In specifically designed systems, non-covalent interactions such as intramolecular hydrogen bonding or polar- $\pi$  interactions between the boronic acid moiety and other parts of the molecule can stabilize either the acid or its conjugate base, thereby influencing the overall Lewis acidity.[14][15]



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Caption: Key factors that modulate the Lewis acidity of arylboronic acids.

## Experimental Protocols for Characterization

Accurate determination of Lewis acidity is crucial for the rational design and application of arylboronic acids. Several robust experimental techniques are commonly employed.

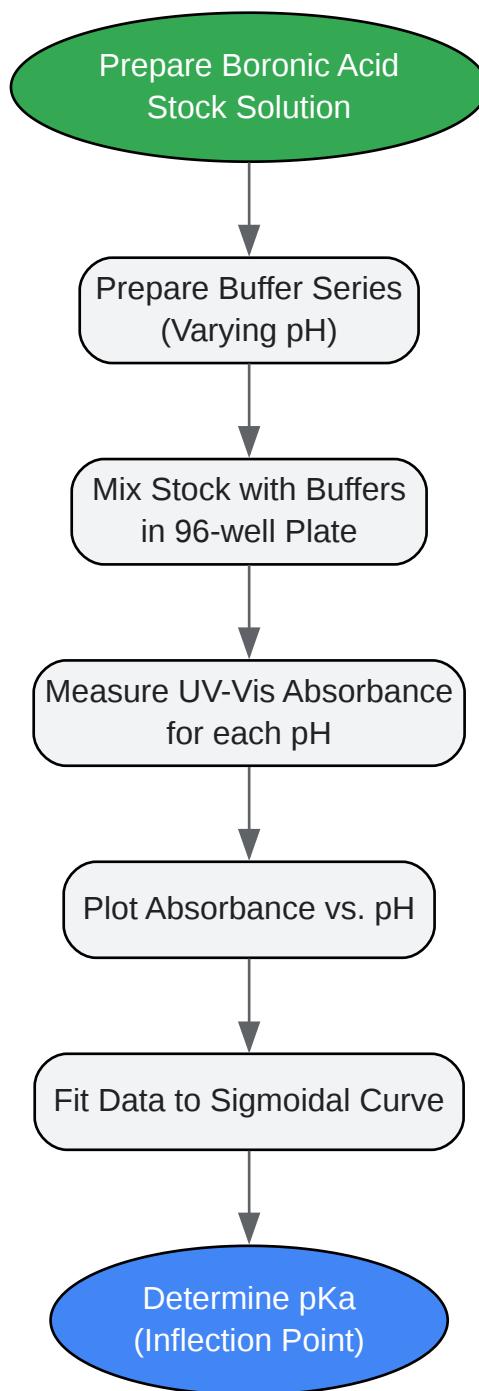
### Determination of pKa by UV-Vis Spectrophotometric Titration

This method leverages the difference in the UV-Vis absorbance spectra between the trigonal arylboronic acid and the tetrahedral boronate anion.[\[1\]](#)

**Principle:** The absorbance of an arylboronic acid solution is measured across a range of pH values. The pKa is determined from the inflection point of the sigmoidal curve generated by plotting absorbance at a specific wavelength versus pH.[\[1\]](#)

**Detailed Protocol:**

- **Stock Solution Preparation:** Prepare a concentrated stock solution (e.g., 10 mM) of the arylboronic acid in a suitable solvent like DMSO or methanol.[\[1\]](#)
- **Buffer Preparation:** Prepare a series of buffer solutions with constant ionic strength (e.g., 0.1 M) covering a pH range from ~2-3 pH units below to ~2-3 pH units above the expected pKa.
- **Sample Preparation:** In a 96-well UV-transparent microplate, add the arylboronic acid stock solution to each buffer to a final concentration where absorbance is within the linear range of the spectrophotometer (e.g., 50-100  $\mu$ M). Prepare buffer blanks without the boronic acid.
- **Spectra Acquisition:** Measure the full UV-Vis spectrum (e.g., 230-400 nm) for each well using a plate reader.
- **Data Analysis:** a. Identify an isosbestic point and select a wavelength where the absorbance difference between the acidic and basic forms is maximal.[\[1\]](#) b. Plot the absorbance at this wavelength against the measured pH of each buffer solution. c. Fit the data to a sigmoidal dose-response (variable slope) equation using appropriate software (e.g., GraphPad Prism, Origin). The pKa is the pH value at the inflection point of the curve.[\[1\]](#)



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Caption: Workflow for pKa determination by UV-Vis spectrophotometric titration.

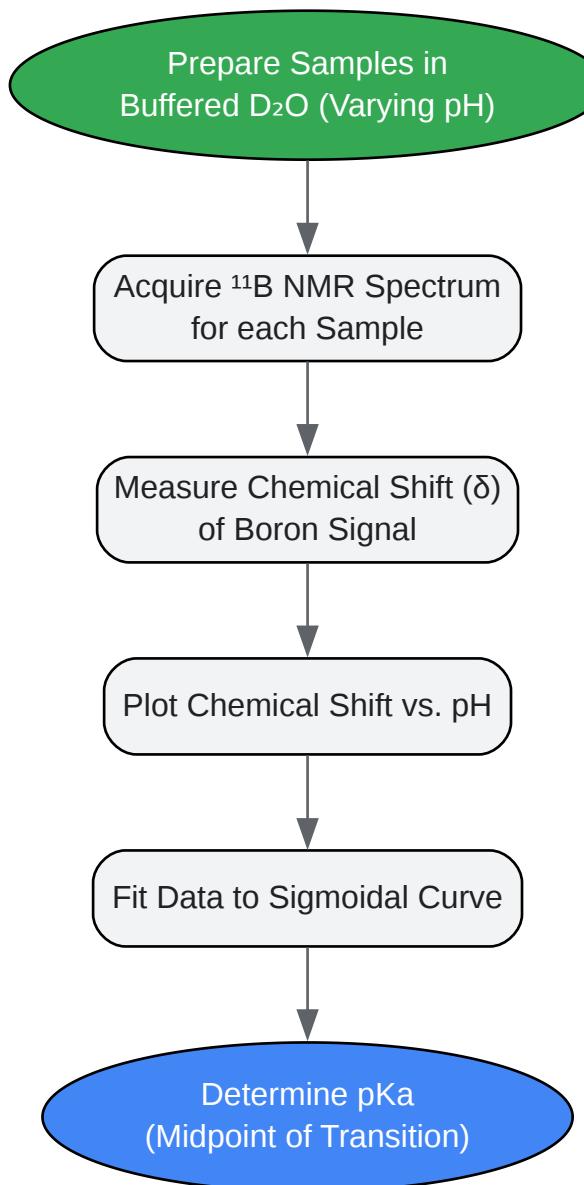
## Determination of pKa by $^{11}\text{B}$ NMR Spectroscopy

$^{11}\text{B}$  NMR is a powerful technique that directly probes the boron atom, providing information about its coordination environment.[16] The trigonal  $\text{sp}^2$  boron of the acid and the tetrahedral  $\text{sp}^3$  boron of the boronate have distinct chemical shifts.[17][18]

**Principle:** The  $^{11}\text{B}$  NMR chemical shift is monitored as a function of pH. The  $\text{sp}^2$  boron atom of the neutral acid typically appears downfield (e.g., ~28-30 ppm), while the  $\text{sp}^3$  boron of the anionic boronate is shielded and appears upfield (e.g., ~3-6 ppm).[18][19] The pKa is the pH at which the observed chemical shift is the average of the shifts for the two species, assuming fast exchange.

#### Detailed Protocol:

- **Sample Preparation:** Prepare a series of samples of the arylboronic acid (e.g., 10-20 mM) in buffered  $\text{D}_2\text{O}$  solutions across a wide pH range.
- **NMR Acquisition:** Acquire  $^{11}\text{B}$  NMR spectra for each sample at a constant temperature. Use a boron-free probe and sample tubes if possible. A broad-band probe is typically used.
- **Data Processing:** Process the spectra, including baseline correction.
- **Data Analysis:** a. Measure the chemical shift ( $\delta$ ) of the boron signal for each pH. b. Plot the observed chemical shift against the pH. c. Fit the data to a sigmoidal curve. The pKa is the pH at the midpoint of the transition.



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Caption: Workflow for pKa determination using <sup>11</sup>B NMR spectroscopy.

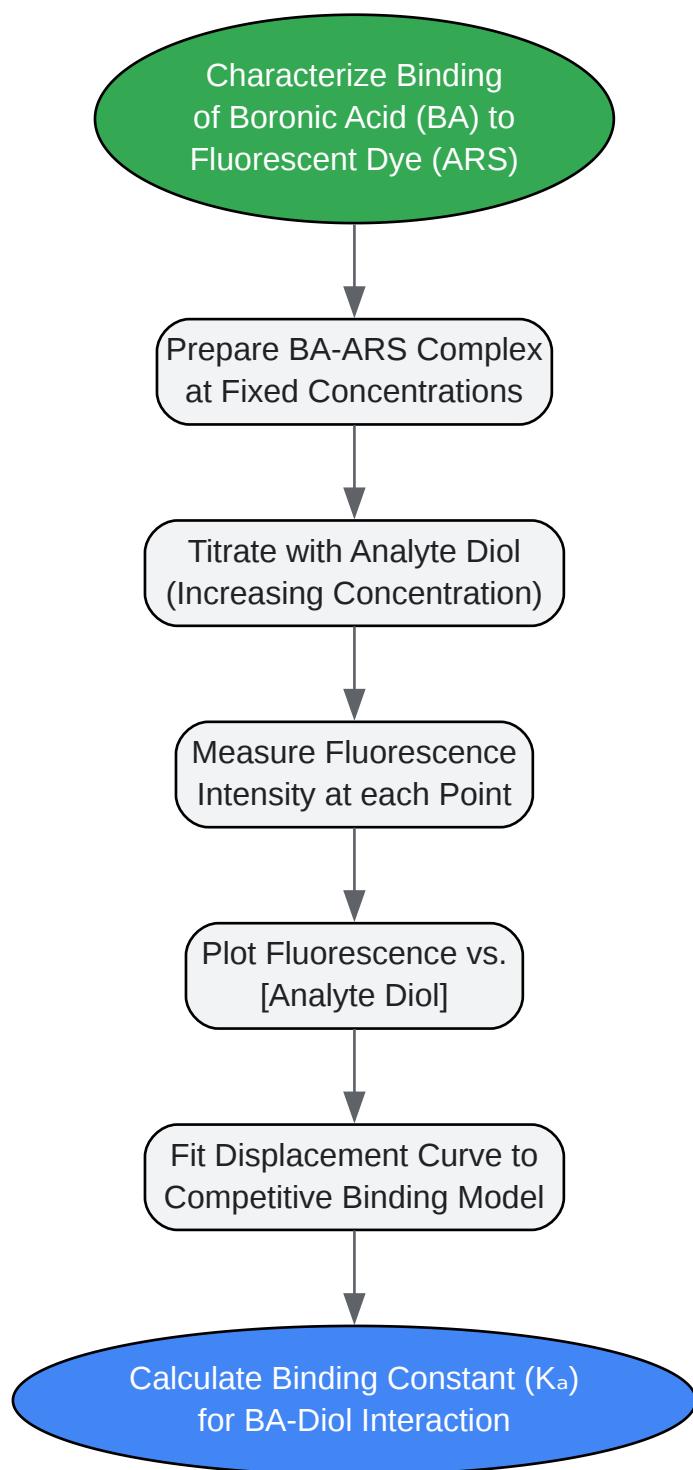
## Determination of Diol Binding Constants by Fluorescence Spectroscopy

This is an indirect competition assay used to determine the binding affinity of a non-fluorescent arylboronic acid for a non-fluorescent diol. It employs a fluorescent reporter dye that also binds to the boronic acid, such as Alizarin Red S (ARS).<sup>[1]</sup>

Principle: ARS, a catechol, binds to the arylboronic acid, causing a change in its fluorescence properties (often quenching or enhancement). A competing diol (the analyte) is titrated into the boronic acid-ARS complex. The analyte displaces ARS, causing a reversal of the fluorescence change. The binding constant for the analyte is calculated from the concentration-dependent displacement.[\[1\]](#)

#### Detailed Protocol:

- Determine Boronic Acid-ARS Binding ( $K_{ARS}$ ): a. Prepare solutions of ARS at a fixed concentration and the arylboronic acid at varying concentrations in a buffer of desired pH (e.g., pH 7.4). b. Measure the fluorescence intensity at the appropriate excitation and emission wavelengths. c. Plot the change in fluorescence against the boronic acid concentration and fit the data to a suitable binding isotherm (e.g., one-site binding) to determine the dissociation constant ( $K_d$ ) or association constant ( $K_{ARS}$ ) for the ARS-boronic acid complex.
- Competition Assay: a. Prepare a solution containing the arylboronic acid and ARS at fixed concentrations, chosen to ensure a significant portion (e.g., 50-80%) of the ARS is bound. b. Titrate this solution with increasing concentrations of the analyte diol. c. Measure the fluorescence intensity after each addition.
- Data Analysis: a. Plot the fluorescence intensity against the concentration of the analyte diol. b. Fit the resulting displacement curve to a competitive binding equation to calculate the binding constant ( $K_a$ ) of the arylboronic acid for the analyte diol.



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Caption: Workflow for determining diol binding constants via an indicator displacement assay.

## Conclusion

The Lewis acidity of arylboronic acids, quantitatively defined by their pKa, is a critical parameter that governs their chemical reactivity and biological interactions. It is finely tunable through synthetic modification of the aromatic ring, allowing for the rational design of molecules for specific applications in catalysis, chemical biology, and drug development.[2][15] A thorough understanding and accurate measurement of this property, using the robust experimental protocols detailed herein, are essential for advancing research and development in these fields.

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